molecular formula C12H9N5S B2389586 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 98010-52-7

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2389586
CAS No.: 98010-52-7
M. Wt: 255.3
InChI Key: XOOAGBKDTUZPRC-UHFFFAOYSA-N
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Description

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the phenyl and pyrazinyl groups in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide. This reaction leads to the formation of 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide, which undergoes oxidative cyclization to yield the desired triazole-thiol compound . The reaction conditions often include the use of chloroacetic acid and an acid-catalyzed esterification step with methyl alcohol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding triazole-thione.

    Substitution: The phenyl and pyrazinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Triazole-thione.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids, potentially interfering with DNA or RNA synthesis. These interactions can disrupt cellular processes, leading to antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the pyrazinyl group, which enhances its chemical reactivity and biological activity compared to similar compounds with pyridinyl or other substituents. This structural difference can lead to variations in its interaction with biological targets and its overall pharmacological profile.

Biological Activity

4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various pathogens and cancer cell lines.

The compound's structure includes a thiol group which contributes to its biological reactivity. The synthesis typically involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, leading to the formation of the desired triazole-thiol compound through oxidative cyclization.

Synthetic Route

StepReactionProduct
1Reaction of 2-cyanopyridine with N-phenylthiosemicarbazide2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide
2Oxidative cyclizationThis compound

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. A study demonstrated that at a concentration of 125 µg/mL, synthesized compounds showed activity against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, compounds derived from this scaffold were tested for their cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The presence of different substituents on the sulfur atom and the pyrazinyl group significantly influences the biological activity of triazole derivatives. Variations in these substituents can lead to changes in antimicrobial and anticancer efficacy. For instance, modifications have been shown to enhance interaction with biological targets such as enzymes involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy : In a study focusing on S-substituted derivatives of triazole-thiols, several compounds demonstrated potent antimicrobial activity. The study highlighted that structural modifications did not significantly alter their effectiveness against tested bacterial and fungal strains .
  • Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of various triazole derivatives against different cancer cell lines. Compounds containing the triazole scaffold showed promising results in inhibiting cell proliferation and inducing apoptosis in melanoma cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound is typically synthesized via intramolecular cyclization of thiosemicarbazide precursors. Key steps include:

  • Reagent Selection : Use 2-thiophenecarboxylic acid hydrazide and phenylisothiocyanate as starting materials (reflux in ethyl alcohol) .
  • Temperature Control : Maintain reflux conditions (~78°C for ethanol) to ensure intermediate formation.
  • Purification : Employ column chromatography or recrystallization to isolate the product. Yields can be improved by optimizing stoichiometric ratios (e.g., 1:1 molar ratio of hydrazide to isothiocyanate) .
  • Derivatization : Post-synthesis alkylation or Mannich reactions introduce functional groups (e.g., S-alkyl derivatives) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H-NMR and LC-MS : For structural elucidation of the triazole core and substituents. For example, ¹H-NMR confirms aromatic protons (δ 7.2–8.5 ppm) and thiol protons (δ ~3.5 ppm) .
  • Elemental Analysis : Validates purity and molecular formula (e.g., C, H, N, S percentages) .
  • IR Spectroscopy : Identifies thione (C=S, ~1200 cm⁻¹) and triazole ring vibrations .
  • X-ray Diffraction : Resolves crystal packing and tautomeric forms (thiol vs. thione) .

Advanced Research Questions

Q. How do solvent polarity and reaction media influence the tautomeric equilibrium of the thiol-thione moiety in this compound?

  • Methodological Answer : The thiol-thione equilibrium is solvent-dependent:

  • Polar Protic Solvents (e.g., H₂O, MeOH) : Stabilize the thione form via hydrogen bonding, shifting equilibrium toward C=S .
  • Non-Polar Solvents (e.g., CHCl₃) : Favor the thiol tautomer due to reduced solvation .
  • Theoretical Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict tautomer stability. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What computational approaches are used to predict the biological activity and binding modes of this triazole-thiol derivative?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina evaluates interactions with target proteins (e.g., bacterial enzymes or cancer biomarkers). For example, docking into the active site of E. coli dihydrofolate reductase reveals hydrogen bonds with pyrazine-N atoms .
  • ADME Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5, moderate blood-brain barrier permeability) .
  • QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine or pyrazine groups) with antibacterial IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activity data across different studies involving this compound?

  • Methodological Answer : Contradictions often arise from structural variations or assay conditions:

  • Structural Analysis : Compare substituent effects. For example, 4-(4-chlorophenyl) derivatives show higher antimicrobial activity than 4-tolyl analogs due to increased lipophilicity .
  • Assay Standardization : Control variables like bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) or incubation time .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .

Q. Comparative Synthesis Methods Table

Synthetic Route Reagents/Conditions Yield (%) Key Advantages References
Thiosemicarbazide Cyclization2-Thiophenecarbohydrazide, phenylisothiocyanate, ethanol, reflux65–75Scalable, minimal by-products
Microwave-Assisted SynthesisMorpholine derivatives, microwave (300 W, 120°C)80–85Faster reaction time (~30 mins)
Post-Synthetic AlkylationAlkyl halides, K₂CO₃, DMF, 60°C70–80Introduces diverse S-alkyl groups

Properties

IUPAC Name

4-phenyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5S/c18-12-16-15-11(10-8-13-6-7-14-10)17(12)9-4-2-1-3-5-9/h1-8H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOAGBKDTUZPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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